An In-depth Technical Guide to 4-Fluoro-2-n-propoxybenzoic Acid
An In-depth Technical Guide to 4-Fluoro-2-n-propoxybenzoic Acid
CAS Number: 1378666-16-0
Abstract
This technical guide provides a comprehensive scientific overview of 4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0), a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, provides detailed predicted spectroscopic data, outlines a robust synthetic pathway with step-by-step protocols, and explores potential applications based on the well-established properties of its structural analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the strategic use of fluorinated scaffolds.
Introduction: The Strategic Value of Fluorinated Benzoic Acid Scaffolds
The incorporation of fluorine into organic molecules is a powerful strategy in modern chemistry, profoundly influencing a compound's physicochemical and biological properties.[1] The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and pKa.[1] When these advantages are applied to the benzoic acid framework—a privileged scaffold in medicinal chemistry—the resulting fluorinated benzoic acid derivatives often exhibit a wide range of therapeutic potentials, including antibacterial, anti-inflammatory, and anticancer activities.[1][2]
4-Fluoro-2-n-propoxybenzoic acid is a member of this promising class of compounds. Its structure, featuring a fluorine atom at the para-position and an n-propoxy group ortho to the carboxylic acid, suggests a unique combination of electronic and steric properties that make it a valuable intermediate for creating more complex and potentially bioactive molecules. This guide will delve into the technical details of this compound, providing a foundational resource for its synthesis, characterization, and potential exploitation.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-2-n-propoxybenzoic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1378666-16-0 | [3] |
| Molecular Formula | C₁₀H₁₁FO₃ | [3] |
| Molecular Weight | 198.19 g/mol | [3] |
| Physical Form | Solid (predicted) | [3] |
| Purity | Typically ≥97% (commercial) | [3] |
| InChI | 1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | [3] |
| InChIKey | QMFDSPJDRIJIMV-UHFFFAOYSA-N | [3] |
| SMILES | CCCOC1=C(C=C(C=C1)F)C(=O)O |
Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of 4-Fluoro-2-n-propoxybenzoic acid.
Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
The initial step is the selective nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide ion to yield the key intermediate, 4-fluoro-2-hydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-difluorobenzoic acid (1 equivalent) and dimethyl sulfoxide (DMSO).
-
Addition of Base: Add sodium hydroxide (NaOH) (2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 130°C and maintain this temperature for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice water.
-
Acidification and Precipitation: Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid (HCl), ensuring the temperature does not exceed 20°C. A solid precipitate will form.
-
Isolation and Drying: Stir the suspension for an additional 2 hours, then collect the solid by suction filtration. Wash the filter cake with water and dry it under reduced pressure at 60°C to yield 4-fluoro-2-hydroxybenzoic acid.
Step 2: Williamson Ether Synthesis of 4-Fluoro-2-n-propoxybenzoic Acid
The final product is synthesized via the Williamson ether synthesis, where the phenoxide of 4-fluoro-2-hydroxybenzoic acid reacts with an n-propyl halide.[4][5] This SN2 reaction is a classic and reliable method for ether formation.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the carboxylate and phenoxide salts.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Acidify to pH 2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Fluoro-2-n-propoxybenzoic acid.
Caption: Experimental workflow for the Williamson ether synthesis step.
Spectroscopic Characterization (Predicted and Inferred)
While experimental spectra for 4-Fluoro-2-n-propoxybenzoic acid are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are crucial for structural confirmation.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | >10.0 | br s | - |
| H-6 | 7.8 - 8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 |
| H-5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 9-10, J(H-H) ≈ 2-3 |
| H-3 | 6.8 - 7.0 | dd | J(H-H) ≈ 9-10, J(H-F) ≈ 2-3 |
| -OCH₂- | 4.0 - 4.2 | t | J(H-H) ≈ 6-7 |
| -CH₂- | 1.8 - 2.0 | sext | J(H-H) ≈ 7 |
| -CH₃ | 1.0 - 1.2 | t | J(H-H) ≈ 7 |
Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-2 (C-O) | 155 - 160 |
| C-6 | 125 - 130 |
| C-1 | 115 - 120 |
| C-3 | 105 - 110 (d, ²JCF ≈ 20-25 Hz) |
| C-5 | 100 - 105 (d, ²JCF ≈ 20-25 Hz) |
| -OCH₂- | 65 - 75 |
| -CH₂- | 20 - 25 |
| -CH₃ | 10 - 15 |
Note: Predicted data is based on the analysis of similar compounds and general spectroscopic principles. The aromatic region will show characteristic C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-2-n-propoxybenzoic acid is expected to show characteristic absorption bands for its functional groups.[7][8][9][10]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C-H Stretch (Aliphatic): Bands between 3000 and 2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1210 cm⁻¹ (acid) and 1275-1200 cm⁻¹ (aryl ether) regions.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 198 would be expected. Key fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[11][12][13] For this specific molecule, cleavage of the propoxy group would also be anticipated.
-
m/z = 198: Molecular ion [C₁₀H₁₁FO₃]⁺
-
m/z = 181: Loss of -OH
-
m/z = 155: Loss of the propyl group (-C₃H₇)
-
m/z = 153: Loss of -COOH
-
m/z = 95: Fluorophenyl fragment [C₆H₄F]⁺
Potential Applications
While no specific applications for 4-Fluoro-2-n-propoxybenzoic acid have been documented in peer-reviewed literature, its structural features suggest significant potential in two primary fields: medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The combination of a fluorinated benzoic acid and an ether linkage is a common motif in drug discovery.
-
Antibacterial Agents: Fluorinated aromatic compounds are widely used in the development of new antibacterial drugs.[2] Specifically, benzoic acid derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis (FAB) pathway, which is essential for bacterial survival and distinct from the corresponding mammalian pathway.[1][14] The 4-fluoro-2-n-propoxybenzoic acid scaffold could serve as a starting point for the synthesis of novel FAB inhibitors.
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.
-
Enzyme Inhibitors: The 2-alkoxybenzoic acid scaffold has been explored for the development of inhibitors for various enzymes. For instance, derivatives of 2-(benzylsulfinyl)benzoic acid act as inhibitors of human carbonic anhydrases, which are implicated in several diseases.[15][16] Additionally, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways.[17] The structural features of 4-fluoro-2-n-propoxybenzoic acid make it an attractive candidate for derivatization to target similar enzyme active sites.
Materials Science: Precursor for Liquid Crystals
Benzoic acid derivatives, particularly those with alkoxy chains, are a well-known class of thermotropic liquid crystals.[18][19] These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them crucial for display technologies.
The introduction of a lateral fluorine substituent can significantly and advantageously modify the mesomorphic properties of liquid crystals, including transition temperatures, dielectric anisotropy, and viscosity.[20][21] The specific 4-fluoro, 2-propoxy substitution pattern could lead to the development of new liquid crystalline materials with tailored properties for advanced applications.
Conclusion
4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) is a strategically designed chemical intermediate with considerable, yet largely unexplored, potential. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The analysis of its structural motifs strongly suggests promising avenues for research and development in both medicinal chemistry, as a scaffold for novel enzyme inhibitors and antibacterial agents, and in materials science, as a precursor for advanced liquid crystal materials. It is the author's hope that this technical guide will serve as a valuable resource and catalyst for further investigation into this compelling molecule.
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